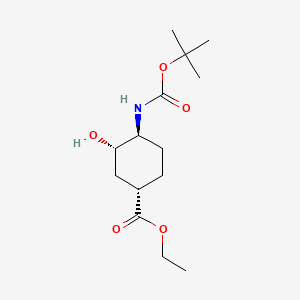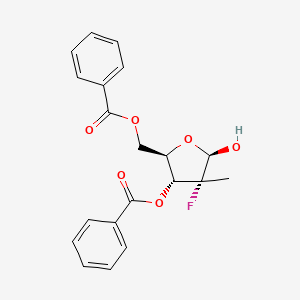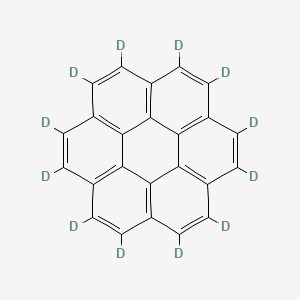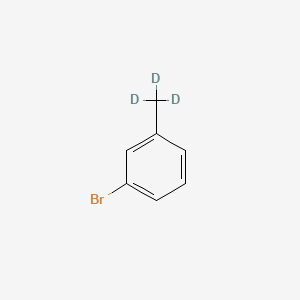![molecular formula C18H39N2O8P B580233 Cyclohexanamin; [(2S,3S,4R,5S,6S)-3,4,5-Trihydroxy-6-methyloxan-2-yl]dihydrogenphosphat CAS No. 24333-03-7](/img/structure/B580233.png)
Cyclohexanamin; [(2S,3S,4R,5S,6S)-3,4,5-Trihydroxy-6-methyloxan-2-yl]dihydrogenphosphat
Übersicht
Beschreibung
Alpha-L-(-)-fucose 1-phosphate di(cylohexylammonium) salt is a chemical compound that plays a significant role in various biochemical processes. It is a derivative of fucose, a hexose deoxy sugar, which is commonly found in glycoproteins and glycolipids. This compound is particularly important in the study of carbohydrate metabolism and enzymatic reactions involving fucose.
Wissenschaftliche Forschungsanwendungen
Alpha-L-(-)-fucose 1-phosphate di(cylohexylammonium) salt has a wide range of applications in scientific research:
Chemistry: It is used as a substrate in enzymatic studies to understand the mechanisms of fucose metabolism.
Biology: The compound is involved in the study of glycosylation processes and the role of fucose in cell signaling and recognition.
Medicine: Research on this compound contributes to the development of therapeutic agents targeting fucose-related metabolic disorders.
Industry: It is used in the synthesis of complex carbohydrates and glycoconjugates for various industrial applications.
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of the compound “Alpha-L-(-)-fucose 1-phosphate di(cylohexylammonium) salt” is the Tubby protein homolog . This protein plays a significant role in the intracellular trafficking of molecules and signal transduction.
Mode of Action
It is known to interact with its target, the tubby protein homolog, which may lead to changes in the protein’s function or activity .
Biochemical Pathways
Given its interaction with the tubby protein homolog, it may influence pathways related to intracellular trafficking and signal transduction .
Result of Action
Given its interaction with the Tubby protein homolog, it may influence the protein’s function, potentially affecting intracellular trafficking and signal transduction .
Biochemische Analyse
Biochemical Properties
Alpha-L-(-)-fucose 1-phosphate di(cylohexylammonium) salt plays a crucial role in biochemical reactions involving fucose metabolism. It interacts with enzymes such as fucose-1-phosphate guanylyltransferase (GFPP), which is involved in the formation of GDP-beta-L-fucose, a key donor substrate for fucosylation reactions . These interactions are essential for the synthesis of glycoproteins and glycolipids, which are important for cell-cell communication and immune response.
Cellular Effects
Alpha-L-(-)-fucose 1-phosphate di(cylohexylammonium) salt influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It is involved in the fucosylation of glycoproteins, which can affect cell surface receptor function and signal transduction . This compound also plays a role in the regulation of gene expression by modifying transcription factors and other regulatory proteins through glycosylation.
Molecular Mechanism
The molecular mechanism of action of alpha-L-Fucose-1-phosphate Di(cyclohexylammonium) Salt involves its binding interactions with enzymes and other biomolecules. It acts as a substrate for fucose-1-phosphate guanylyltransferase, facilitating the production of GDP-beta-L-fucose . This, in turn, is used in the glycosylation of proteins and lipids, affecting their structure and function. The compound may also influence enzyme activity by acting as an allosteric modulator or competitive inhibitor.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of alpha-L-Fucose-1-phosphate Di(cyclohexylammonium) Salt can change over time due to its stability and degradation. Studies have shown that the compound remains stable under specific conditions, but prolonged exposure to certain environments can lead to its degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating its potential impact on cellular metabolism and gene expression over time.
Dosage Effects in Animal Models
The effects of alpha-L-Fucose-1-phosphate Di(cyclohexylammonium) Salt vary with different dosages in animal models. At lower doses, the compound has been shown to enhance glycosylation processes without causing significant adverse effects . At higher doses, toxic effects such as cellular stress and apoptosis have been observed, indicating a threshold beyond which the compound becomes harmful.
Metabolic Pathways
Alpha-L-Fucose-1-phosphate Di(cyclohexylammonium) Salt is involved in metabolic pathways related to fucose metabolism. It interacts with enzymes such as fucose-1-phosphate guanylyltransferase and GDP-fucose synthase, which are crucial for the synthesis of GDP-beta-L-fucose . This compound also affects metabolic flux and metabolite levels by regulating the availability of fucose for glycosylation reactions.
Transport and Distribution
Within cells and tissues, alpha-L-Fucose-1-phosphate Di(cyclohexylammonium) Salt is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments where it can participate in glycosylation processes . The compound’s distribution is also influenced by its solubility and affinity for different cellular components.
Subcellular Localization
Alpha-L-Fucose-1-phosphate Di(cyclohexylammonium) Salt is localized to specific subcellular compartments, including the Golgi apparatus and endoplasmic reticulum, where glycosylation occurs . Targeting signals and post-translational modifications direct the compound to these organelles, ensuring its involvement in the synthesis and modification of glycoproteins and glycolipids.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Alpha-L-(-)-fucose 1-phosphate di(cylohexylammonium) salt typically involves the phosphorylation of fucose. One common method includes the use of phosphorylating agents such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective phosphorylation of the fucose molecule.
Industrial Production Methods
In an industrial setting, the production of Alpha-L-(-)-fucose 1-phosphate di(cylohexylammonium) salt may involve enzymatic methods using fucokinase enzymes. These enzymes catalyze the transfer of a phosphate group to fucose, producing fucose 1-phosphate. The resulting product is then purified and converted to its di(cylohexylammonium) salt form through ion exchange processes.
Analyse Chemischer Reaktionen
Types of Reactions
Alpha-L-(-)-fucose 1-phosphate di(cylohexylammonium) salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to produce fucose derivatives.
Reduction: Reduction reactions can convert the compound into different sugar alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the fucose molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various fucose derivatives, sugar alcohols, and substituted fucose compounds, which have applications in biochemical research and pharmaceutical development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Alpha-D-glucose 1-phosphate: Similar in structure but involves glucose instead of fucose.
Alpha-D-galactose 1-phosphate: Another hexose phosphate with galactose as the sugar component.
Alpha-D-mannose 1-phosphate: Involves mannose, another hexose sugar.
Uniqueness
Alpha-L-(-)-fucose 1-phosphate di(cylohexylammonium) salt is unique due to its specific involvement in fucose metabolism and its role in the biosynthesis of fucose-containing glycoconjugates. Its distinct structure and reactivity make it a valuable compound in biochemical research and industrial applications.
Eigenschaften
IUPAC Name |
cyclohexanamine;[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H13N.C6H13O8P/c2*7-6-4-2-1-3-5-6;1-2-3(7)4(8)5(9)6(13-2)14-15(10,11)12/h2*6H,1-5,7H2;2-9H,1H3,(H2,10,11,12)/t;;2-,3+,4+,5-,6-/m..0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQMPFZHILABVMA-ZXNJZJEFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OP(=O)(O)O)O)O)O.C1CCC(CC1)N.C1CCC(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)OP(=O)(O)O)O)O)O.C1CCC(CC1)N.C1CCC(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H39N2O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00745520 | |
| Record name | Cyclohexanamine--6-deoxy-1-O-phosphono-alpha-L-galactopyranose (2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00745520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24333-03-7 | |
| Record name | Cyclohexanamine--6-deoxy-1-O-phosphono-alpha-L-galactopyranose (2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00745520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Butyl-4,4-dimethyl-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-4,5-dihydroimidazol-5-one](/img/no-structure.png)
![N1-(5-Chloropyridin-2-yl)-N2-((1S,2S,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B580152.png)


![5-Hydroxy-2-methyl-8-methylidenepyrano[3,2-h][1]benzoxepin-4-one](/img/structure/B580157.png)









